

Prolycopene vs. All-trans-lycopene: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prolycopene

Cat. No.: B1248880

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential health benefits, including reducing the risk of certain cancers and cardiovascular diseases.[1][2] In nature and in most dietary sources like red tomatoes, lycopene predominantly exists in the linear, all-trans conformation.[3][4] However, human tissues surprisingly contain a higher proportion of cis-isomers of lycopene.[3][4] This observation has led to extensive research into the comparative bioavailability of different lycopene isomers, with a particular focus on **prolycopene** (tetra-cis-lycopene), which is abundant in tangerine tomatoes.[5][6] This guide provides an objective comparison of the bioavailability of **prolycopene** and all-trans-lycopene, supported by experimental data, detailed methodologies, and visual representations of key processes.

Key Findings on Bioavailability

Several studies have demonstrated that cis-isomers of lycopene, including **prolycopene**, are significantly more bioavailable than the all-trans form.[3][7][8] This enhanced bioavailability is attributed to several factors:

- **Increased Solubility in Micelles:** Cis-isomers are more soluble in bile acid micelles, a crucial step for absorption in the intestine.[3][7]

- **Reduced Aggregation:** The bent structure of cis-isomers lessens their tendency to aggregate, making them more accessible for uptake.[\[3\]](#)[\[4\]](#)
- **Physical Form in the Food Matrix:** In tangerine tomatoes, **prolycopene** exists in a lipid-dissolved globular state, which is more readily absorbed than the crystalline form of all-trans-lycopene found in red tomatoes.[\[5\]](#)[\[9\]](#)
- **Food Processing:** Thermal processing can convert all-trans-lycopene to cis-isomers, thereby increasing its bioavailability from cooked tomato products compared to raw tomatoes.[\[10\]](#)[\[11\]](#)
[\[12\]](#)

Quantitative Data Comparison

The following table summarizes the key quantitative findings from comparative bioavailability studies.

Study (Year)	Lycopene Source	Key Bioavailability Metric	Results	Fold Increase in Bioavailability
Cooperstone et al. (2015)	Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene)	Area Under the Curve (AUC) for total lycopene in Triglyceride-Rich Lipoprotein (TRL)	690.9 ± 117.8 nmol·hr/L from tangerine tomato juice vs. 81.6 ± 32.1 nmol·hr/L from red tomato juice (P<0.001) [5]	8.5-fold[5][6][9]
Cooperstone et al. (2015)	Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene)	Fractional Absorption	47.70 ± 8.81% from tangerine tomato juice vs. 4.98 ± 1.92% from red tomato juice[5]	~9.6-fold
Unlu et al. (2007)	Heat-induced cis-isomer-rich tomato sauce (45% cis-isomers) vs. all-trans-rich tomato sauce (5% cis-isomers)	AUC for total lycopene in Plasma TAG-rich lipoprotein fractions (adjusted for dose)	7.30 (SEM 1.45) nmol·h/l from cis-rich sauce vs. 4.74 (SEM 1.08) nmol·h/l from all-trans-rich sauce (P=0.002)[8][13]	~1.5-fold
Boileau et al. (1999)	In vivo study in ferrets with a dose of Lycored™ (91% all-trans-lycopene)	Percentage of cis-lycopene in mesenteric lymph	The dose contained 6.2-17.5% cis-lycopene, while the mesenteric lymph contained 77.4% cis-lycopene (P < 0.01)[7]	Significant preferential absorption of cis-isomers

Experimental Protocols

Cooperstone et al. (2015): Tangerine vs. Red Tomato Juice Study[5][9]

- Study Design: A randomized, cross-over clinical trial.
- Subjects: 11 healthy adults (6 males, 5 females).
- Intervention: Subjects consumed two standardized meals, each delivering 10 mg of lycopene. One meal contained tangerine tomato juice (94% cis-lycopene, primarily **prolycopene**), and the other contained red tomato juice (10% cis-lycopene).
- Washout Period: A sufficient washout period was implemented between the two interventions.
- Blood Sampling: Blood samples were collected over a 12-hour period after each meal.
- Analysis: The triglyceride-rich lipoprotein (TRL) fractions of the plasma were isolated. Lycopene isomers in the TRLs were analyzed using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry/Mass Spectrometry (HPLC-DAD-MS/MS).
- Bioavailability Metrics: The primary outcomes were the area under the concentration-time curve (AUC) and fractional absorption of lycopene.

Unlu et al. (2007): Cis-isomer-rich vs. All-trans-rich Tomato Sauce Study[8][13]

- Study Design: A randomized cross-over trial.
- Subjects: 12 healthy adult subjects.
- Intervention: Subjects consumed two different tomato sauces with a standardized meal after an overnight fast. One sauce was rich in all-trans-lycopene (32.5 mg total lycopene/100 g sauce; 5% cis-isomers), and the other was rich in cis-lycopene (26.4 mg total lycopene/100 g sauce; 45% cis-isomers), produced by different heat-processing techniques.

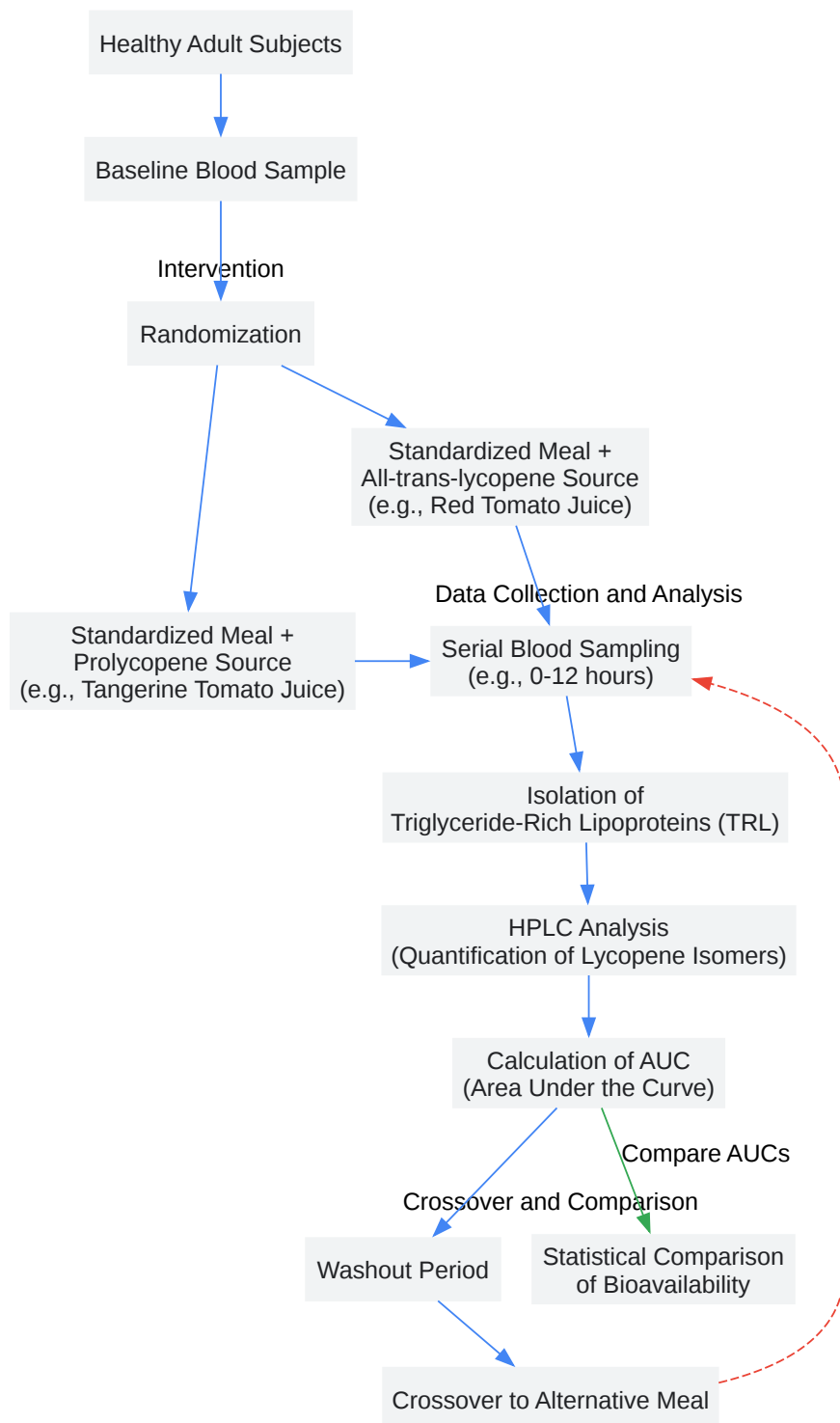
- Washout Period: Each intervention was preceded by a 2-week washout period.
- Blood Sampling: Plasma was collected over 9.5 hours following the test meal.
- Analysis: The triacylglycerol-rich lipoprotein (TAG-rich) fractions were analyzed for lycopene concentration using HPLC with electrochemical detection.
- Bioavailability Metric: The baseline-corrected area under the concentration vs. time curve (AUC) was calculated to measure lycopene absorption.

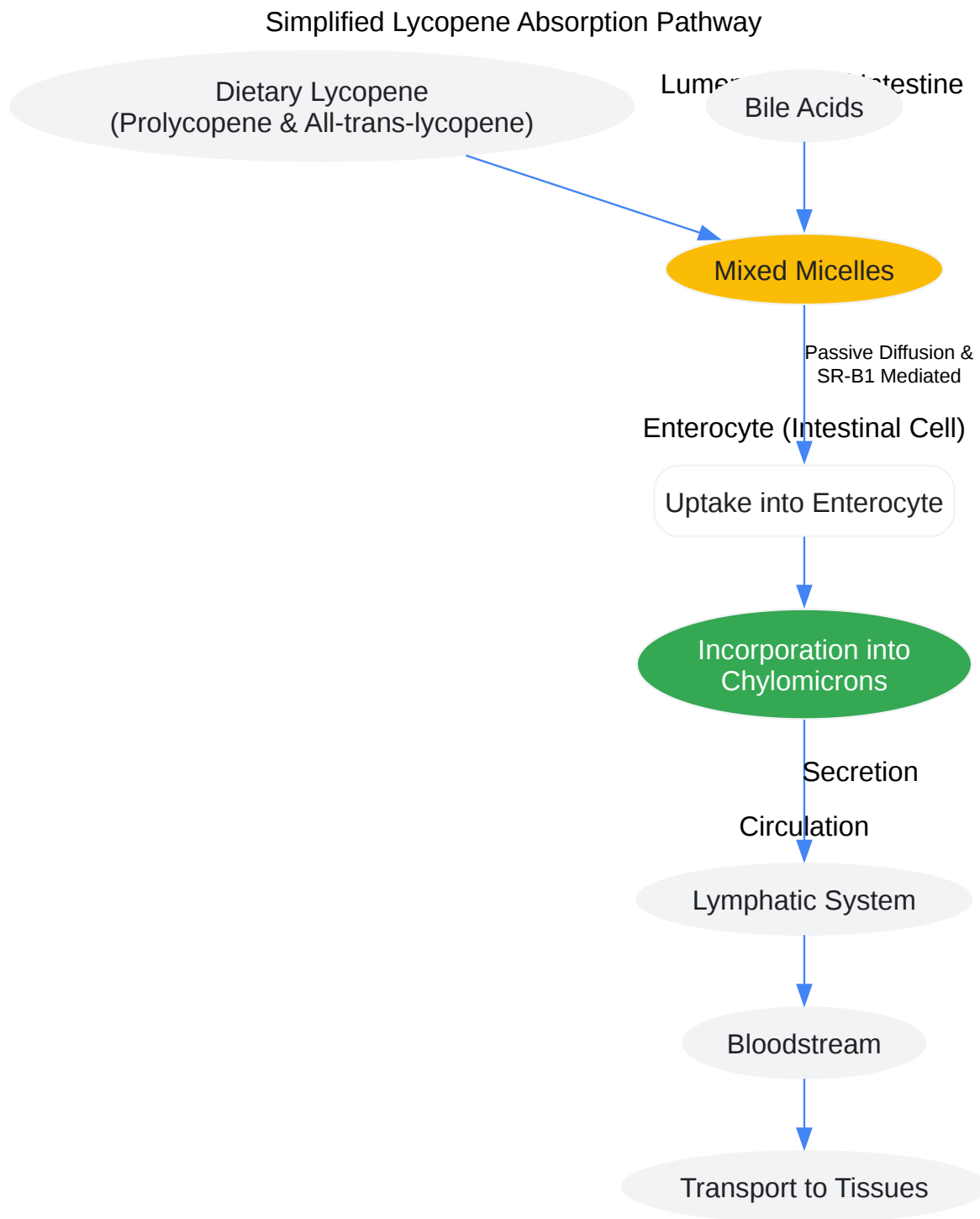
Visualizing the Processes

Experimental Workflow for Bioavailability Assessment

Experimental Workflow for Lycopene Bioavailability Studies

Subject Recruitment and Baseline





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative Analysis of Lycopene Content from Different Tomato-Based Food Products on the Cellular Activity of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cis-lycopene is more bioavailable than trans-lycopene in vitro and in vivo in lymph-cannulated ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on the Health Effects of Tomato Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BIOAVAILABILITY OF LYCOPENE | International Society for Horticultural Science [ishs.org]
- 13. Lycopene from heat-induced cis-isomer-rich tomato sauce is more bioavailable than from all-trans-rich tomato sauce in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Prolycopene vs. All-trans-lycopene: A Comparative Guide to Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248880#prolycopene-vs-all-trans-lycopene-bioavailability-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com